![molecular formula C12H11F2N3O4S B194804 1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole CAS No. 86386-76-7](/img/structure/B194804.png)
1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
Overview
Description
This compound, also known as Fluconazole Impurity G, has the empirical formula C11H9F2N3O . It is a pharmaceutical secondary standard and certified reference material .
Molecular Structure Analysis
The molecular weight of this compound is 237.21 . It contains elements such as carbon, hydrogen, fluorine, nitrogen, and oxygen .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Chemical Research
This compound is used in chemical research due to its unique structure and properties . It’s often used as a starting material or intermediate in the synthesis of more complex molecules .
Organic Synthesis
The compound plays a significant role in organic synthesis . Its unique structure allows it to participate in various reactions, contributing to the formation of new bonds and structures .
Antifungal Applications
A derivative of this compound, Voriconazole (VN), is a well-known antifungal drug used to treat several fungal infections such as aspergillosis, candidiasis, coccidioidomycosis, histoplasmosis, and penicilliosis . The introduction of a formyl group in VN structure creates a very promising site for further functionalization in a molecule which originally does not have many active sites .
Drug Discovery
The compound’s unique properties enable applications in areas such as drug discovery. It can be used as a building block in the design and synthesis of new drugs.
Bioactive Compounds
It’s also used in the synthesis of bioactive compounds. These compounds have biological activity and can interact with various biological targets.
Antimicrobial Agents
The compound can be used in the development of antimicrobial agents. Its unique structure and properties can contribute to the effectiveness of these agents.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures are often used in the development of pharmaceuticals, suggesting that this compound may interact with biological targets to exert its effects .
Mode of Action
The compound’s interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target .
Biochemical Pathways
The compound’s structure suggests it could potentially interact with various biochemical pathways, influencing their function and downstream effects .
Pharmacokinetics
These properties would determine the compound’s bioavailability, which is crucial for its effectiveness .
Result of Action
Given its structure, it is likely that this compound could have significant effects at the molecular and cellular level .
properties
IUPAC Name |
1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXQTZYZQHYHRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301183907 | |
Record name | 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301183907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole | |
CAS RN |
86386-76-7 | |
Record name | 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86386-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluconazole impurity G | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086386767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301183907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,4-Triazole, 1-[[2-(2,4-difluorophenyl)-2-oxiranyl]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(((2RS)-2-(2,4-DIFLUOROPHENYL)OXIRAN-2-YL)METHYL)-1H-1,2,4-TRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/616851VAC8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of quantifying 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole in Fluconazole drug samples?
A1: 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole has been identified as a genotoxic impurity []. Genotoxic substances have the potential to damage DNA, posing a risk of mutations and potentially leading to cancer. Therefore, it is crucial to accurately quantify this impurity in Fluconazole samples to ensure patient safety and comply with regulatory guidelines for pharmaceutical quality control.
Q2: What analytical method was used to quantify 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole in the study?
A2: The research employed a highly sensitive and specific method using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) to quantify 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole []. This technique involves separating the compound from the drug sample using liquid chromatography and then detecting and quantifying it based on its mass-to-charge ratio using tandem mass spectrometry.
Q3: How sensitive and accurate was the developed LC-MS/MS method for quantifying the genotoxic impurity?
A3: The LC-MS/MS method demonstrated high sensitivity, achieving a lower limit of quantification of 0.3 µg/g for the impurity in the presence of Fluconazole []. The accuracy, determined by comparing the measured concentration to the known spiked concentration, ranged from 98.25% to 100.53% []. This indicates the method's reliability and suitability for determining the presence of this genotoxic impurity in Fluconazole samples.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.